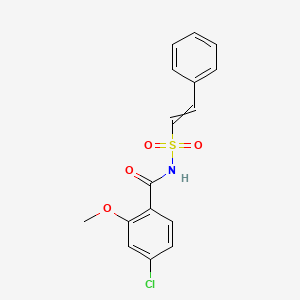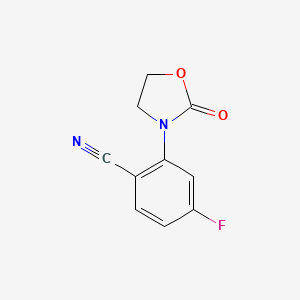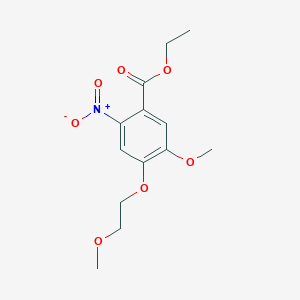
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide
Descripción general
Descripción
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide is an organic compound with a complex structure that combines aromatic and sulfonic acid functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human intervention.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-ethenesulfonic acid phenyl esters
- 4-Chloro-2-methoxy-benzoyl derivatives
- Ethenesulfonic acid derivatives
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C16H14ClNO4S |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-15-11-13(17)7-8-14(15)16(19)18-23(20,21)10-9-12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19) |
Clave InChI |
FYCYUOGCZUFZSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-3-[1-(1-methyl-1H-indazol-5-yl)-ethyl]-imidazo[1,2-b]pyridazine](/img/structure/B8430933.png)






![2-[(4-Fluorophenyl)methyl]heptanedioic acid](/img/structure/B8430985.png)
![2-Iodomethyl-6,10-dioxa-spiro[4.5]decane](/img/structure/B8430989.png)
